7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
105412-04-2
VCID:
VC20791523
InChI:
InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10)
SMILES:
CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-]
Molecular Formula:
C7H9N5O3
Molecular Weight:
211.18 g/mol
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 105412-04-2
Cat. No.: VC20791523
Molecular Formula: C7H9N5O3
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105412-04-2 |
|---|---|
| Molecular Formula | C7H9N5O3 |
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 7-ethoxy-6-nitro-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10) |
| Standard InChI Key | PDGDBLHAFHXPQT-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-] |
| SMILES | CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-] |
| Canonical SMILES | CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator